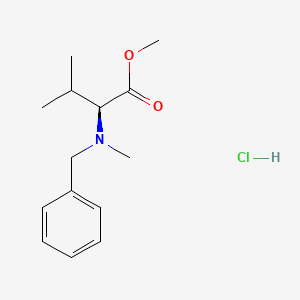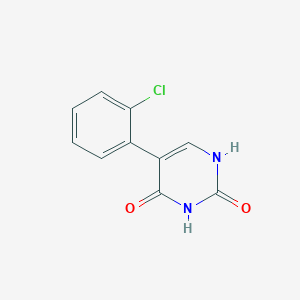
Methyl N-(tert-butoxycarbonyl)-3,3,3-trifluoro-2-(2-methyl-1H-indol-3-yl)alaninate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl N-(tert-butoxycarbonyl)-3,3,3-trifluoro-2-(2-methyl-1H-indol-3-yl)alaninate is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are significant in the field of organic chemistry due to their presence in various natural products and pharmaceuticals. This compound is particularly interesting due to its unique structure, which includes a trifluoromethyl group and an indole moiety, making it a valuable target for synthetic and medicinal chemistry research.
準備方法
The synthesis of Methyl N-(tert-butoxycarbonyl)-3,3,3-trifluoro-2-(2-methyl-1H-indol-3-yl)alaninate typically involves multiple steps. One common method includes the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride under acidic conditions to form the indole ring . The introduction of the trifluoromethyl group and the tert-butoxycarbonyl protecting group are achieved through subsequent reactions involving specific reagents and conditions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
Methyl N-(tert-butoxycarbonyl)-3,3,3-trifluoro-2-(2-methyl-1H-indol-3-yl)alaninate undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, converting the indole ring to indoline derivatives.
Substitution: The trifluoromethyl group and the tert-butoxycarbonyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Methyl N-(tert-butoxycarbonyl)-3,3,3-trifluoro-2-(2-methyl-1H-indol-3-yl)alaninate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s indole moiety is known for its biological activity, making it a valuable tool in studying biological processes and developing new drugs.
Medicine: Indole derivatives have shown potential in treating various diseases, including cancer, microbial infections, and neurological disorders. This compound’s unique structure may offer new therapeutic opportunities.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
作用機序
The mechanism of action of Methyl N-(tert-butoxycarbonyl)-3,3,3-trifluoro-2-(2-methyl-1H-indol-3-yl)alaninate involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The tert-butoxycarbonyl group serves as a protecting group, ensuring the compound’s stability during synthesis and biological assays.
類似化合物との比較
Methyl N-(tert-butoxycarbonyl)-3,3,3-trifluoro-2-(2-methyl-1H-indol-3-yl)alaninate can be compared with other indole derivatives, such as:
Methyl N-(tert-butoxycarbonyl)-3,3,3-trifluoro-2-(1H-indol-3-yl)alaninate: Similar structure but lacks the methyl group on the indole ring.
Methyl N-(tert-butoxycarbonyl)-3,3,3-trifluoro-2-(2-methyl-1H-indol-3-yl)glycinate: Similar structure but with a glycine moiety instead of alanine.
Methyl N-(tert-butoxycarbonyl)-3,3,3-trifluoro-2-(2-methyl-1H-indol-3-yl)valinate: Similar structure but with a valine moiety instead of alanine. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
IUPAC Name |
methyl (2R)-3,3,3-trifluoro-2-(2-methyl-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N2O4/c1-10-13(11-8-6-7-9-12(11)22-10)17(14(24)26-5,18(19,20)21)23-15(25)27-16(2,3)4/h6-9,22H,1-5H3,(H,23,25)/t17-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFOJDPXXCXOHFD-QGZVFWFLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C(=O)OC)(C(F)(F)F)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)[C@@](C(=O)OC)(C(F)(F)F)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![METHYL N-[(BENZYLOXY)CARBONYL]-3,3,3,-TRIFLUORO-2-(2-FURYL)ALANINATE](/img/structure/B6328246.png)

![Methyl N-[(benzyloxy)carbonyl]-3,3,3-trifluoro-2-phenylalaninate](/img/structure/B6328265.png)

![1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6328275.png)



